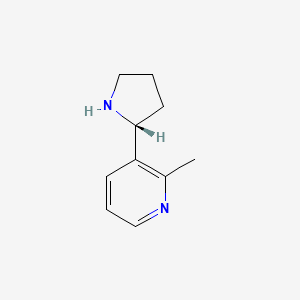
(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methyl-3-(pyrrolidin-2-yl)pyridine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with a pyrrolidin-2-yl group attached at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine typically involves the use of myosmine as a starting material. The process includes several steps such as reduction, cyclization, and purification to obtain the desired enantiomer. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methyl-3-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, alkylating agents, and other reagents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine, which can be further utilized in different applications such as pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
®-2-Methyl-3-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of nicotinoids, which are used as insecticides
Mécanisme D'action
The mechanism of action of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Methyl-3-(pyrrolidin-2-yl)pyridine: The enantiomer of the ®-configuration, with different biological activities and properties.
Nornicotine: A related compound with similar structural features but different applications and effects.
Nicotine: A well-known compound with a pyridine ring, used primarily in tobacco products
Uniqueness
®-2-Methyl-3-(pyrrolidin-2-yl)pyridine is unique due to its specific ®-configuration, which imparts distinct biological and chemical properties. Its versatility in various applications, from pharmaceuticals to agrochemicals, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-methyl-3-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3/t10-/m1/s1 |
Clé InChI |
PNNMNLLCHYHPBH-SNVBAGLBSA-N |
SMILES isomérique |
CC1=C(C=CC=N1)[C@H]2CCCN2 |
SMILES canonique |
CC1=C(C=CC=N1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




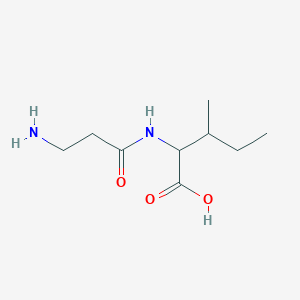
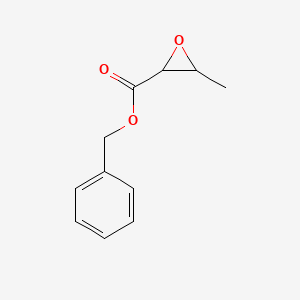
![Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)
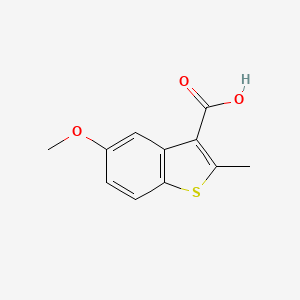
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)
![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
![3-[2-(Methoxymethoxy)ethyl]-2-methylaniline](/img/structure/B13890741.png)
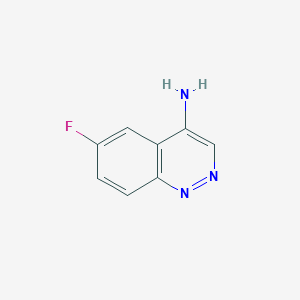
![5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one](/img/structure/B13890757.png)
